6-(4-Methyl-3-nitrophenyl)nicotinaldehyde
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Overview
Description
6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde is an organic compound with a complex structure that includes both a pyridine ring and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl to produce 4-methyl-3-nitrophenyl. This intermediate is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position of the pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: 6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Methyl-3-aminophenyl)-pyridine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitroaniline: Similar structure but lacks the pyridine ring.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group instead of an aldehyde group.
Phenylpyridine derivatives: Various derivatives with different substituents on the phenyl or pyridine rings
Uniqueness
6-(4-Methyl-3-nitro-phenyl)-pyridine-3-carbaldehyde is unique due to the presence of both a nitro-substituted phenyl ring and a pyridine ring with an aldehyde group.
Properties
Molecular Formula |
C13H10N2O3 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-(4-methyl-3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10N2O3/c1-9-2-4-11(6-13(9)15(17)18)12-5-3-10(8-16)7-14-12/h2-8H,1H3 |
InChI Key |
KRQSCGKATAYIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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